N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11IN2O3S |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-iodopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI Key |
NNOGPQWFEWJIAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and methanesulfonyl chloride under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-iodopyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: This compound has a hydroxy group instead of a cyclopropoxy group.
N-(5-cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide: This compound has a different position for the cyclopropoxy group on the pyridine ring. The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
